molecular formula C18H21NO3S2 B12534350 3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate CAS No. 654069-88-2

3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate

Cat. No.: B12534350
CAS No.: 654069-88-2
M. Wt: 363.5 g/mol
InChI Key: IPXWZNBFJNZUQD-UHFFFAOYSA-M
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Description

3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate is a complex organic compound with a unique structure that includes a benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C18H21NO4S, and it has a molecular weight of 347.436 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of benzothiazole derivatives with ethyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

654069-88-2

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

ethanesulfonate;3-ethyl-2-methyl-6-phenyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C16H16NS.C2H6O3S/c1-3-17-12(2)18-16-11-14(9-10-15(16)17)13-7-5-4-6-8-13;1-2-6(3,4)5/h4-11H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

IPXWZNBFJNZUQD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)C3=CC=CC=C3)C.CCS(=O)(=O)[O-]

Origin of Product

United States

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